![molecular formula C12H19ClN2 B3137164 1-(2-Methylbenzyl)piperazine hydrochloride CAS No. 435345-16-7](/img/structure/B3137164.png)
1-(2-Methylbenzyl)piperazine hydrochloride
Overview
Description
1-(2-Methylbenzyl)piperazine, also known as MBZP, is a stimulant drug which is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .
Synthesis Analysis
A bioactive donor, 1-(2-methylbenzyl)piperazine is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically . The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .Molecular Structure Analysis
The molecular formula of 1-(2-Methylbenzyl)piperazine is C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da .Physical And Chemical Properties Analysis
1-(2-Methylbenzyl)piperazine has a refractive index of n20/D 1.5430 (lit.) . It has a boiling point of 77-80 °C/0.1 mmHg (lit.) and a density of 0.998 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis
“1-(2-Methylbenzyl)piperazine hydrochloride” is used in chemical synthesis . It’s a key component in the creation of various compounds, contributing to the diversity and complexity of chemical reactions.
Charge Transfer Complex Formation
This compound is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically . The formation of this CTC plays a crucial role in the study of electron transfer processes.
DNA Binding Studies
The charge transfer complex of “this compound” has been studied for its DNA binding properties . This research could potentially contribute to the understanding of how certain compounds interact with DNA.
Spectroscopic Studies
Spectroscopic studies have been conducted on the charge transfer complex of "this compound" . These studies provide valuable insights into the electronic structure and properties of the complex.
Density Functional Theory (DFT) Studies
DFT studies of the charge transfer complex provide theoretical support for the experimental work . These studies help in understanding the molecular orbital surfaces and the charge distribution in the complex.
Bioactive Donor in Charge Transfer Complexes
“this compound” acts as a bioactive donor in the formation of charge transfer complexes . This property is significant in the field of biochemistry and pharmaceuticals.
Mechanism of Action
While the exact mechanism of action for 1-(2-Methylbenzyl)piperazine is not fully understood, it is known that similar compounds like Piperazine act as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(2-Methylbenzyl)piperazine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVJMRBZMXNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5321-51-7 | |
Details | Compound: Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:2) | |
Record name | Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5321-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
226.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
435345-16-7 | |
Record name | Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435345-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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